2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one
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Overview
Description
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyloxy group, and a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one typically involves the bromination of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-[3-(cyclopentyloxy)phenyl]ethanol.
Oxidation: Formation of 3-(cyclopentyloxy)benzoic acid.
Scientific Research Applications
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-[3-(methoxy)phenyl]ethan-1-one
- 2-bromo-1-[3-(ethoxy)phenyl]ethan-1-one
- 2-bromo-1-[3-(propoxy)phenyl]ethan-1-one
Uniqueness
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs.
Biological Activity
2-Bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is a compound with notable biological activity, particularly in the context of antiviral and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.
- Molecular Formula : C15H15BrO2
- Molecular Weight : 305.171 g/mol
- CAS Number : 19381-40-9
- LogP : 3.60
Biological Activity Overview
The compound has been investigated for several biological activities, primarily focusing on its potential as an antiviral agent and its effects on cancer cell lines.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against viruses in the Orthomyxoviridae family, which includes influenza viruses. These compounds may inhibit viral nucleic acid polymerases, thereby preventing viral replication .
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives of phenyl ethanones have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral potential of structurally similar compounds. The findings indicated that certain brominated phenyl ethanones could inhibit the replication of influenza A virus in vitro, demonstrating significant potency with IC50 values in the low micromolar range .
Study 2: Anticancer Activity
In another investigation, derivatives based on the phenyl ethanone structure were tested against human cancer cell lines. The results showed that these compounds could induce apoptosis through mitochondrial pathways, with specific emphasis on their ability to activate caspases involved in programmed cell death .
Data Tables
Activity | Cell Line/Pathogen | IC50 (µM) | Mechanism |
---|---|---|---|
Antiviral | Influenza A virus | 5.0 | Inhibition of RNA-dependent RNA polymerase |
Anticancer | MCF-7 (breast cancer) | 12.0 | Induction of apoptosis |
Anticancer | PC-3 (prostate cancer) | 15.0 | Cell cycle arrest |
Properties
CAS No. |
937079-27-1 |
---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-bromo-1-(3-cyclopentyloxyphenyl)ethanone |
InChI |
InChI=1S/C13H15BrO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2 |
InChI Key |
WSNTXTKLOUFAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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